molecular formula C19H13ClN4OS B14952402 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide CAS No. 6129-58-4

2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B14952402
CAS No.: 6129-58-4
M. Wt: 380.9 g/mol
InChI Key: ZARJGWVFTXRPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the quinoline core with the thiadiazole ring and the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, resulting in altered cellular signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Lacks the methyl group on the thiadiazole ring.

    2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxylate: Ester derivative instead of carboxamide.

    2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-sulfonamide: Sulfonamide derivative instead of carboxamide.

Uniqueness

The presence of the 5-methyl-1,3,4-thiadiazol-2-yl group and the carboxamide functionality in 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide may confer unique biological activities and chemical properties compared to its analogs. These structural features could influence its binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

CAS No.

6129-58-4

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H13ClN4OS/c1-11-23-24-19(26-11)22-18(25)15-10-17(12-6-8-13(20)9-7-12)21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,22,24,25)

InChI Key

ZARJGWVFTXRPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.